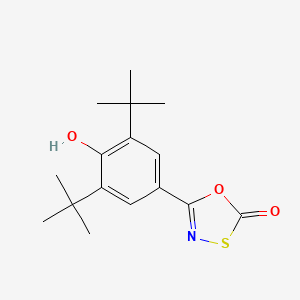
5-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4-oxathiazolidin-2-one
Cat. No. B8636058
Key on ui cas rn:
114522-42-8
M. Wt: 307.4 g/mol
InChI Key: DWWNMIPPHGZAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04724246
Procedure details


The procedure of Example 1 is repeated using 3.03 grams of 4-hydroxy-3,5-di-tert-butylbenzamide and 3.18 grams of chlorocarbonylsulfenyl choride. Recrystallization from toluene:heptane (1:1) affords the title compound as a white crystalline solid: mp 155°-157° C. (dec.).


Name
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:10]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][C:3]=1[C:15]([CH3:18])([CH3:17])[CH3:16].Cl[C:20]([S:22]Cl)=[O:21]>>[OH:1][C:2]1[C:10]([C:11]([CH3:12])([CH3:14])[CH3:13])=[CH:9][C:5]([C:6]2[O:7][C:20](=[O:21])[S:22][N:8]=2)=[CH:4][C:3]=1[C:15]([CH3:18])([CH3:17])[CH3:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.03 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=C(C(=O)N)C=C1C(C)(C)C)C(C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
3.18 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)SCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from toluene:heptane (1:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=C(C=C1C(C)(C)C)C1=NSC(O1)=O)C(C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
